molecular formula C10H13NO3 B14672963 2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol CAS No. 46269-17-4

2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol

Cat. No.: B14672963
CAS No.: 46269-17-4
M. Wt: 195.21 g/mol
InChI Key: DTKDYAXITHKMGK-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol is a chemical compound with the molecular formula C10H13NO3 This compound is part of the naphthalene family, characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-nitronaphthalene, followed by hydroxylation to introduce the hydroxyl groups at the 1, 6, and 7 positions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and aminated derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound’s hydroxyl groups enable it to participate in hydrogen bonding and other interactions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

46269-17-4

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol

InChI

InChI=1S/C10H13NO3/c11-7-2-1-5-3-8(12)9(13)4-6(5)10(7)14/h3-4,7,10,12-14H,1-2,11H2

InChI Key

DTKDYAXITHKMGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C(C1N)O)O)O

Origin of Product

United States

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